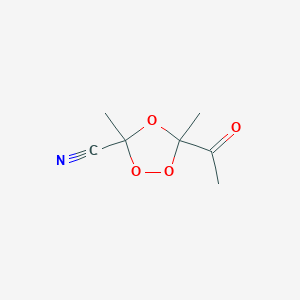
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile, also known as ADTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the trioxolane family of compounds, which are known for their potent antimalarial activity. ADTC has been shown to have a variety of other biological activities as well, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) within the parasite. These ROS are highly toxic to the parasite and can cause damage to its DNA and other cellular components. 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has also been shown to inhibit the activity of several enzymes that are essential for the survival of the parasite, further contributing to its antimalarial activity.
Biochemical and Physiological Effects:
In addition to its antimalarial activity, 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has been shown to have a variety of other biological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to have anti-inflammatory and immunomodulatory effects. 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be easily synthesized in large quantities. It is also highly soluble in a variety of solvents, making it easy to work with in the laboratory. However, there are also some limitations to the use of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile in laboratory experiments. It is a highly reactive compound, and care must be taken when handling it to avoid exposure to air and moisture. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its biological effects.
Future Directions
There are several areas of future research that could be pursued with 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile. One promising direction is the development of new antimalarial drugs based on the structure of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile. Several analogs of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile have already been synthesized and tested for their antimalarial activity, and further modifications to the structure could lead to the development of even more potent antimalarial agents. Another area of research is the investigation of the mechanism of action of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile and its effects on cellular signaling pathways. This could lead to the development of new therapies for a variety of diseases, including cancer and neurodegenerative disorders. Finally, the development of new synthetic methods for 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile and its analogs could lead to more efficient and cost-effective production of these compounds.
Synthesis Methods
The synthesis of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile involves the reaction of 3,5-dimethyl-1,2,4-trioxolane with acetic anhydride and potassium cyanide. This reaction produces 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile as a white crystalline solid with a melting point of 98-100°C. The synthesis of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has been extensively studied, and several modifications to the reaction conditions have been reported in the literature.
Scientific Research Applications
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of study is in the field of antimalarial drug development. 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has been shown to have potent antimalarial activity against both Plasmodium falciparum and Plasmodium vivax, two of the most common species of malaria parasites. In addition to its antimalarial activity, 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has also been shown to have antibacterial, antifungal, and antiviral activity, making it a promising candidate for the development of new antimicrobial agents.
properties
CAS RN |
194021-87-9 |
|---|---|
Product Name |
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile |
Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
5-acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile |
InChI |
InChI=1S/C7H9NO4/c1-5(9)7(3)10-6(2,4-8)11-12-7/h1-3H3 |
InChI Key |
QAOVTAIRTXPTPY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(OC(OO1)(C)C#N)C |
Canonical SMILES |
CC(=O)C1(OC(OO1)(C)C#N)C |
synonyms |
1,2,4-Trioxolane-3-carbonitrile, 5-acetyl-3,5-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



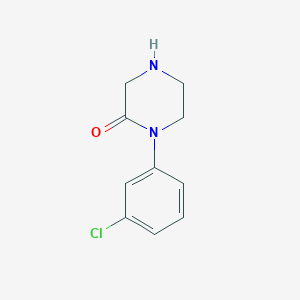
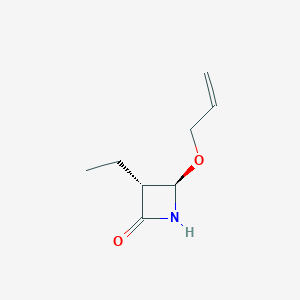
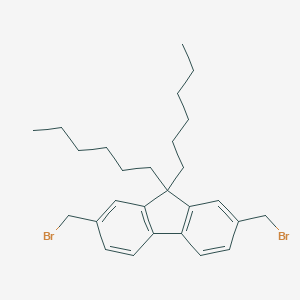


![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B65441.png)
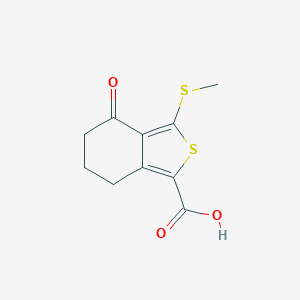

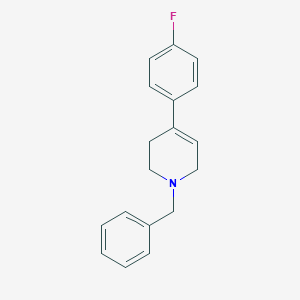
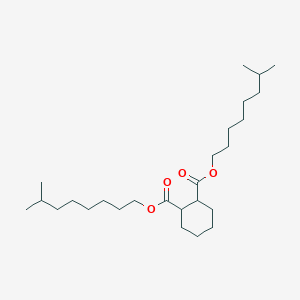
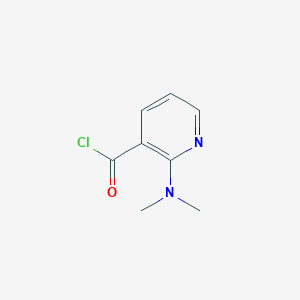
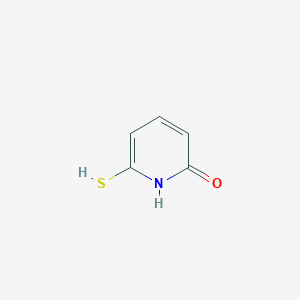
![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)
